molecular formula C8H3N7O2 B11048263 4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene

Cat. No.: B11048263
M. Wt: 229.16 g/mol
InChI Key: ZHDZEWUPXRMJQN-UHFFFAOYSA-N
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Description

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[114002,608,12]heptadeca-1(17),2,5,8,11,13,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene typically involves multi-step organic reactions. These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the tetracyclic structure. Common synthetic routes may include cyclization reactions, where smaller precursor molecules are combined to form the larger, more complex tetracyclic compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple nitrogen and oxygen atoms allow it to form hydrogen bonds and other interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[114002,608,12]heptadeca-1(17),2,5,8,11,13,15-heptaene stands out due to its unique tetracyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H3N7O2

Molecular Weight

229.16 g/mol

IUPAC Name

4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene

InChI

InChI=1S/C8H3N7O2/c1-2-10-4-3(9-1)5-7(14-16-12-5)11-8-6(4)13-17-15-8/h1-2H,(H,11,14,15)

InChI Key

ZHDZEWUPXRMJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C3=NON=C3NC4=NON=C24

Origin of Product

United States

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